molecular formula C24H21N3O3 B12715966 Propanenitrile, 3,3'-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- CAS No. 89080-24-0

Propanenitrile, 3,3'-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-

Cat. No.: B12715966
CAS No.: 89080-24-0
M. Wt: 399.4 g/mol
InChI Key: DVYWVWBSGXZRMS-CAPFRKAQSA-N
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Description

Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- typically involves the condensation of 4-methoxybenzaldehyde with 5-(4-methoxyphenyl)-2-oxo-3(2H)-furanmethanol under acidic conditions. The resulting intermediate is then reacted with propanenitrile in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- has several scientific research applications:

Mechanism of Action

The mechanism by which Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propanenitrile, 3,3’-[(4-formylphenyl)imino]bis-
  • 3,3′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile]

Uniqueness

Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- is unique due to its specific structural features, such as the presence of a furan ring and a methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

CAS No.

89080-24-0

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

3-[N-(2-cyanoethyl)-4-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile

InChI

InChI=1S/C24H21N3O3/c1-29-22-10-6-19(7-11-22)23-17-20(24(28)30-23)16-18-4-8-21(9-5-18)27(14-2-12-25)15-3-13-26/h4-11,16-17H,2-3,14-15H2,1H3/b20-16+

InChI Key

DVYWVWBSGXZRMS-CAPFRKAQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2

Origin of Product

United States

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